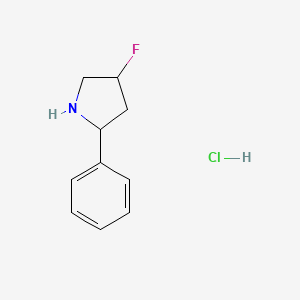

4-Fluoro-2-phenylpyrrolidine;hydrochloride

Description

4-Fluoro-2-phenylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a phenyl substituent at the 2-position and a hydrochloride salt form. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacokinetic properties such as solubility, bioavailability, and receptor binding affinity. The hydrochloride salt form improves aqueous solubility, a critical factor for drug formulation and delivery.

While direct data on this compound are sparse in the provided evidence, insights can be drawn from structurally analogous pyrrolidine derivatives and hydrochlorides. For example, compounds like 3-(2-chloro-4-methylphenoxy)pyrrolidine hydrochloride (CAS 1219977-28-2) and 4-(diphenylmethoxy)piperidine hydrochloride share functional group similarities, enabling comparative analysis.

Properties

IUPAC Name |

4-fluoro-2-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-6-10(12-7-9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUSTNLBWNOSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-2-phenylpyrrolidine;hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Fluoro-2-phenylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-2-phenylpyrrolidine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-phenylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include:

Key Observations:

- Fluorine vs. Chlorine Substituents: Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability compared to chlorine in 3-(2-chloro-4-methylphenoxy)pyrrolidine·HCl.

- Phenyl vs. Aliphatic Chains : The phenyl group in 4-fluoro-2-phenylpyrrolidine·HCl likely enhances π-π stacking interactions with aromatic residues in drug targets, contrasting with the hydrophobic aliphatic chain in 2-tridecylpyrrolidine·HCl.

- Hydrochloride Salt Effects : All listed compounds utilize HCl salts to enhance solubility, as seen in famotidine hydrochloride (Table 4, ) and pararosaniline hydrochloride (Table 5, ).

Pharmacological and Toxicity Profiles

- 4-Fluoro-2-phenylpyrrolidine·HCl: No direct toxicity data are available.

- 4-(Diphenylmethoxy)piperidine·HCl : High melting point (268–287°C) indicates thermal stability, a property that may extend to 4-fluoro-2-phenylpyrrolidine·HCl due to structural rigidity.

Biological Activity

4-Fluoro-2-phenylpyrrolidine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by a pyrrolidine ring and a phenyl group with a fluorine substitution, positions it as a significant subject of study in medicinal chemistry and pharmacology. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound has a molecular formula of CHClF and a molecular weight of approximately 215.67 g/mol. The presence of fluorine in its structure is known to enhance lipophilicity and bioactivity, making it an attractive candidate for drug development.

This compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve modulation of signaling pathways associated with inflammation and immune response. Preliminary studies suggest that it can inhibit key signaling molecules involved in the Toll-like receptor (TLR) pathways, specifically affecting nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) activation .

Biological Activity Overview

The biological activity of this compound has been explored across multiple studies, with findings indicating its potential therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound can suppress the activation of NF-κB and IRF3 in response to TLR agonists, suggesting its potential as an anti-inflammatory agent .

- Neurotransmitter Modulation : The compound is hypothesized to interact with neurotransmitter receptors, which could lead to implications in treating neurological disorders. Further studies are needed to elucidate these effects.

- Antimicrobial Activity : Some studies have suggested that derivatives of pyrrolidine compounds exhibit antibacterial properties, indicating possible applications in combating infections .

Case Studies

- TLR Pathway Inhibition :

-

Synthesis and Biological Evaluation :

- Another research effort focused on synthesizing various derivatives of this compound to assess their biological activities. The modifications aimed at enhancing binding affinity to specific receptors yielded promising results in vitro, demonstrating the compound's versatility as a scaffold for drug development .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Neurotransmitter modulation | TLR pathway inhibition |

| 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | Antimicrobial potential | Electrophilic character enabling reactions |

| 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine | Inhibits NF-κB activation | TLR signaling pathway modulation |

Research Findings

Recent studies have highlighted the importance of further investigations into the pharmacokinetics and pharmacodynamics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.

Q & A

Q. What are the critical considerations for scaling up the synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.